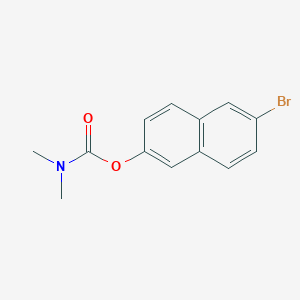
6-bromo-2-naphthyl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bromo-naphthyl compounds involves various methodologies. For instance, the preparation of 2-Bromo-6-methoxynaphthalene, a similar compound, highlights the utility of different synthetic procedures, including the use of dimethyl sulfate and methyl halides for methylation, showcasing the diversity in synthetic approaches for bromo-naphthyl derivatives (Xu & He, 2010). Enantioselective bromoaminocyclization of 2,4-dienyl N-tosylcarbamates provides another synthetic route for producing bromo-naphthyl derivatives with high yields and enantioselectivity (Huang et al., 2015).
Molecular Structure Analysis
The molecular structure of bromo-naphthyl compounds, including pi-stacked dimers and centrosymmetric dimers with C-H...pi(arene) hydrogen bonds, has been extensively studied. For instance, the crystal structures of related compounds reveal specific interactions and conformations critical for understanding the molecular structure of 6-Bromo-2-naphthyl dimethylcarbamate (da Silva et al., 2007).
Chemical Reactions and Properties
The reactivity of organochalcogen compounds derived from naphthyl and dimethylbenzylamine indicates the broad chemical reactivity associated with the bromo-naphthyl backbone. These studies demonstrate the potential for diverse chemical transformations and reactivity patterns (Panda et al., 1999).
Physical Properties Analysis
Physical properties, such as crystallization behaviors and solubility, are crucial for understanding the application potential of 6-Bromo-2-naphthyl dimethylcarbamate. The detailed physical properties of closely related compounds provide insights into how structural variations can affect these properties.
Chemical Properties Analysis
The chemical properties of bromo-naphthyl derivatives, including their electrophilic and nucleophilic reaction capabilities, have been characterized in various studies. For example, the oxidative-addition reactions of molecular diiodine and dibromine to divalent organotin compounds reveal the complex chemical behavior and reactivity of bromo-naphthyl-related structures (Jastrzebski et al., 1991).
Propriétés
IUPAC Name |
(6-bromonaphthalen-2-yl) N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-15(2)13(16)17-12-6-4-9-7-11(14)5-3-10(9)8-12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTABFUIHKCTRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

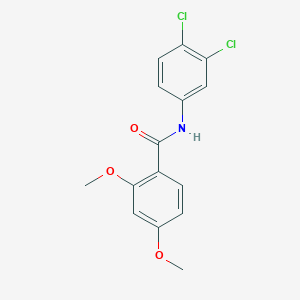
![1-methyl-2-({[5-(methylthio)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5841973.png)
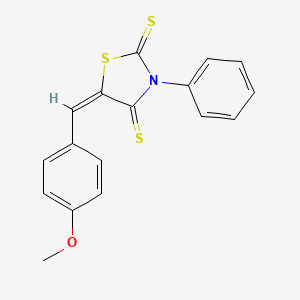
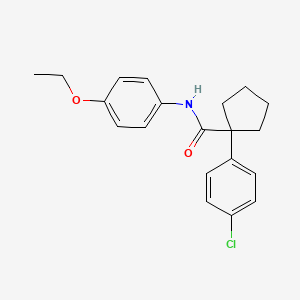
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841989.png)


![N'-[(3-methyl-2-thienyl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5842022.png)
![2-cyano-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5842030.png)
![1-[2-(4-fluorophenyl)ethyl]-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5842038.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-furamide](/img/structure/B5842051.png)
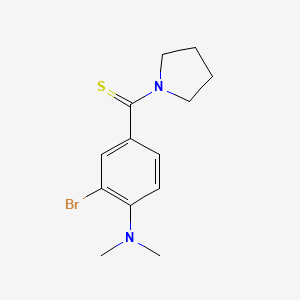
![2-{[benzyl(ethyl)amino]methyl}-4-nitrophenol](/img/structure/B5842070.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5842078.png)